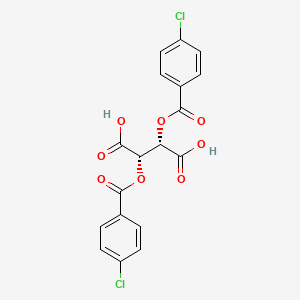
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
描述
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid is a complex organic compound characterized by its unique structural features It consists of a succinic acid backbone with two 4-chlorobenzoyl groups attached to the second and third carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid typically involves the following steps:
Starting Materials: The synthesis begins with succinic acid and 4-chlorobenzoyl chloride.
Activation: The carboxyl groups of succinic acid are activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The activated succinic acid is then reacted with 4-chlorobenzoyl chloride to form the bis-benzoylated product.
Purification: The resulting compound is purified through recrystallization or chromatography to obtain the desired enantiomerically pure form.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorobenzoyl groups.
Substitution: Substitution reactions can occur at the benzoyl groups, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the chlorobenzoyl groups.
Substitution Products: Derivatives with different functional groups attached to the benzoyl moieties.
科学研究应用
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
相似化合物的比较
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid: Similar structure but with methoxy groups instead of chloro groups.
(2S,3S)-2,3-Bis((4-nitrobenzoyl)oxy)succinic acid: Similar structure but with nitro groups instead of chloro groups.
Uniqueness: (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid is unique due to the presence of the chloro substituents, which impart different chemical and physical properties compared to its methoxy and nitro analogs. These properties can influence its reactivity, stability, and biological activity.
属性
IUPAC Name |
(2S,3S)-2,3-bis[(4-chlorobenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQPWCGALHNQIU-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856083 | |
| Record name | (2S,3S)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847603-66-1 | |
| Record name | (2S,3S)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















